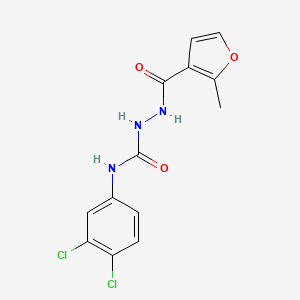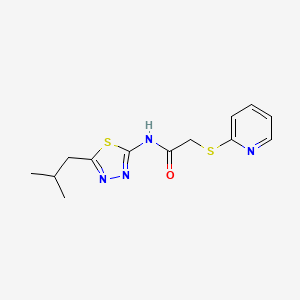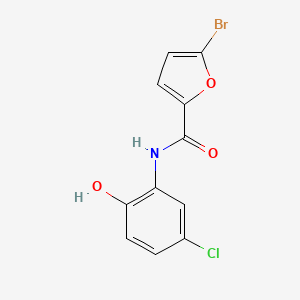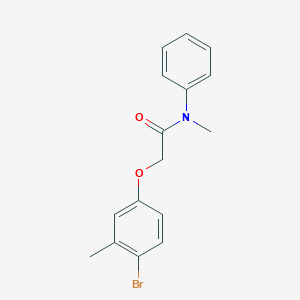
N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a hydrazinecarboxamide derivative that has shown promising results in various fields of study, particularly in the field of biochemistry.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cellular processes such as cell division and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes such as mTOR and PI3K, which are involved in cellular processes such as protein synthesis and cell growth. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying the role of these pathways in cellular processes. However, one of the limitations is that it can be difficult to obtain and purify, which can make it challenging to use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for research on N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, including further studies on its mechanism of action and potential therapeutic applications. It may also be useful to investigate its potential as a tool for studying specific enzymes and signaling pathways in various cellular processes, as well as its potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research may be needed to optimize the synthesis and purification methods for this compound to make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-methyl-3-furoic acid, followed by the addition of hydrazine hydrate and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been used in various scientific research applications, including as a potential anti-cancer agent, as well as a tool for studying the role of specific enzymes and signaling pathways in cellular processes. It has also been used in the development of new drugs and therapies for various diseases.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(2-methylfuran-3-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3/c1-7-9(4-5-21-7)12(19)17-18-13(20)16-8-2-3-10(14)11(15)6-8/h2-6H,1H3,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRHSOIEVLFFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)

![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
![1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)
![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)



![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)